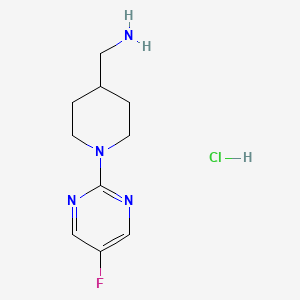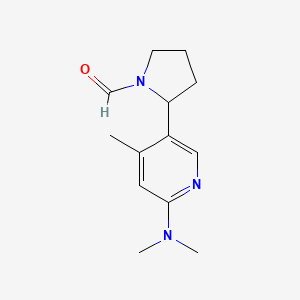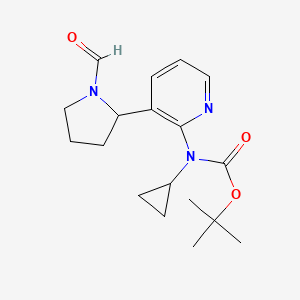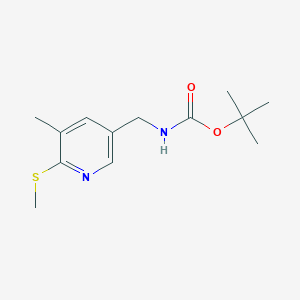
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring substituted with a fluoropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the fluoropyrimidine moiety, often using nucleophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. This makes it a candidate for drug development in various therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its synthesis and applications are optimized for large-scale production to meet market demands .
Mecanismo De Acción
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds such as piperidin-4-ylmethanamine and its derivatives share structural similarities with (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride.
Fluoropyrimidine Compounds: Other fluoropyrimidine-containing compounds, such as 5-fluorouracil, exhibit similar chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its combined structure of a piperidine ring and a fluoropyrimidine moiety. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H16ClFN4 |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15FN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H |
Clave InChI |
HUOAWUNUCHAMHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=NC=C(C=N2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)

![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)







